A Technical Guide to the Spectroscopic Analysis of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol
A Technical Guide to the Spectroscopic Analysis of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol
Abstract: This technical guide provides a comprehensive framework for the spectroscopic analysis and structural elucidation of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound with significant potential in medicinal chemistry and drug development. Given the specificity of this molecule, direct literature data is limited; therefore, this document synthesizes information from closely related 1,2,4-triazole-3-thiol analogues to establish a robust analytical methodology. We delve into the core techniques of Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible Spectroscopy. For each modality, this guide explains the causality behind experimental choices, details self-validating protocols, and presents predicted spectral data to guide researchers. The objective is to provide drug development professionals and scientists with an authoritative, field-proven guide for the unambiguous characterization of this compound and its derivatives.
Introduction: The Chemical and Pharmaceutical Context
The 1,2,4-triazole nucleus is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a multitude of therapeutic agents known for their antimicrobial, anticonvulsant, anti-inflammatory, and antiviral activities.[1] The introduction of a thiol group at the 3-position creates a versatile synthetic handle and introduces the possibility of thione-thiol tautomerism, which can be critical for biological activity and molecular interactions.
The specific substitutions on the 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol molecule are not arbitrary. The N-ethyl group influences lipophilicity and metabolic stability, while the morpholine moiety, a common pharmacophore, can enhance aqueous solubility and form key hydrogen bond interactions with biological targets.[2][3]
Accurate and comprehensive spectroscopic characterization is therefore non-negotiable for confirming the molecular structure, assessing purity, and ensuring batch-to-batch consistency—all of which are critical for regulatory approval and clinical success. This guide provides the analytical blueprint for achieving that certainty.
Molecular Structure and Key Chemical Features
The primary challenge in analyzing this molecule is confirming the connectivity of the substituents and understanding its tautomeric equilibrium. The compound can exist in two tautomeric forms: the thiol and the thione form. Spectroscopic analysis is essential to determine the predominant form in a given state (solid or solution).
Figure 1: Thiol-Thione tautomerism of the target compound.
Core Spectroscopic Methodologies
A multi-faceted spectroscopic approach is required for unambiguous structural confirmation. Each technique provides a unique piece of the structural puzzle.
Fourier-Transform Infrared (FT-IR) Spectroscopy
3.1.1 Principle and Rationale FT-IR spectroscopy is the first-line technique for identifying the functional groups present in the molecule. Its primary utility here is to probe for the presence of the thiol (S-H) or thione (N-H and C=S) groups, which directly addresses the tautomerism question. It also confirms the presence of the aliphatic ethyl and morpholine groups.
3.1.2 Predicted Spectral Features & Interpretation The following table summarizes the expected characteristic absorption bands based on data from analogous structures.[1][4][5][6]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Rationale and Commentary |
| N-H Stretch (Thione) | 3350 - 3100 | A broad to medium peak, indicative of the thione tautomer. Its absence would strongly suggest the thiol form predominates.[1] |
| C-H Aliphatic Stretch | 3000 - 2850 | Strong, sharp peaks corresponding to the CH₂ and CH₃ groups of the ethyl and morpholine moieties.[5] |
| S-H Stretch (Thiol) | 2600 - 2550 | A weak, but highly characteristic peak. Its presence is a direct confirmation of the thiol tautomer.[1][4] |
| C=N Stretch (Triazole) | 1625 - 1600 | A sharp, medium-to-strong band characteristic of the triazole ring's imine functionality.[1][5] |
| N-C=S Bands | 1540 - 950 | A series of "amide-like" bands (I, II, III, IV) that are characteristic of the thione group within the heterocyclic ring.[1][7] |
| C-O-C Stretch | ~1250 | A strong band associated with the ether linkage within the morpholine ring.[1] |
3.1.3 Detailed Experimental Protocol
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Sample Preparation: For solid-state analysis, prepare a KBr (potassium bromide) pellet. Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture thoroughly in an agate mortar until a fine, homogenous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.
-
Background Collection: Place the empty sample holder in the FT-IR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Analysis: Place the KBr pellet in the sample holder.
-
Data Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹. Co-add a minimum of 32 scans to ensure a high signal-to-noise ratio.
-
Data Processing: Perform baseline correction and peak picking on the resulting spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.2.1 Principle and Rationale NMR spectroscopy provides the most definitive structural information by mapping the carbon-hydrogen framework of the molecule. ¹H NMR confirms the presence and connectivity of the ethyl and morpholine groups through chemical shifts and spin-spin coupling, while ¹³C NMR identifies all unique carbon environments. The chemical shift of the labile proton (SH or NH) is also highly informative.
3.2.2 Predicted Spectral Features & Interpretation
¹H NMR Data (Predicted, based on analogues[1][8][9][10][11]) Solvent: DMSO-d₆
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Commentary |
|---|---|---|---|---|
| SH (Thiol) or NH (Thione) | 14.0 - 12.5 | Singlet (broad) | - | Highly deshielded due to attachment to electronegative atoms. Will disappear upon D₂O exchange.[1][8] |
| Morpholine (-O-CH₂-) | ~3.7 - 3.5 | Triplet / Multiplet | ~4-5 | Protons adjacent to the oxygen atom. |
| Morpholine (-N-CH₂-) | ~3.2 - 3.0 | Triplet / Multiplet | ~4-5 | Protons adjacent to the triazole nitrogen. |
| Ethyl (-N-CH₂-) | ~4.1 - 3.9 | Quartet | ~7 | Deshielded by the adjacent triazole nitrogen. |
| Ethyl (-CH₃) | ~1.3 - 1.1 | Triplet | ~7 | Classic upfield signal for a methyl group next to a methylene. |
¹³C NMR Data (Predicted, based on analogues[4][9]) Solvent: DMSO-d₆
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Commentary |
|---|---|---|
| C=S (Thione) or C-S (Thiol) | 168 - 160 | The most downfield signal, highly characteristic of the C-3 position. |
| C-N (Triazole C-5) | 155 - 150 | The second carbon of the triazole ring, attached to the morpholine. |
| Morpholine (-O-CH₂-) | 67 - 65 | Typical chemical shift for carbons adjacent to an ether oxygen. |
| Morpholine (-N-CH₂-) | 50 - 45 | Carbons adjacent to the nitrogen atom. |
| Ethyl (-N-CH₂-) | 45 - 40 | Methylene carbon of the ethyl group. |
| Ethyl (-CH₃) | 15 - 12 | Upfield methyl carbon signal. |
3.2.3 Detailed Experimental Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Tuning: Insert the sample into the NMR spectrometer. The instrument should be tuned and shimmed to the specific sample to ensure high resolution and correct peak shapes.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A spectral width of 0-16 ppm is appropriate. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is a longer experiment and may require several hours depending on the sample concentration and instrument sensitivity. A spectral width of 0-200 ppm is standard.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra using the residual solvent peak (DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).
Mass Spectrometry (MS)
3.3.1 Principle and Rationale Mass spectrometry is the definitive technique for confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the elemental formula with high accuracy. Furthermore, fragmentation patterns observed in MS/MS experiments offer valuable structural information, corroborating the connectivity of the different moieties.[12][13]
3.3.2 Predicted Spectral Features & Interpretation Technique: Electrospray Ionization (ESI), Positive Ion Mode Elemental Formula: C₉H₁₅N₅OS Exact Mass: 241.10
| Ion | Predicted m/z | Commentary |
| [M+H]⁺ | 242.10 | The protonated molecular ion. This should be the base peak or a very prominent peak in the full scan spectrum. |
| [M+Na]⁺ | 264.08 | A sodium adduct is commonly observed in ESI-MS. |
| Key Fragments | Various | Fragmentation is expected to occur at the bonds connecting the substituents to the triazole ring. Key fragments could include ions corresponding to the loss of the ethyl group (m/z 214), cleavage of the morpholine ring, or the protonated triazole core.[12] |
3.3.3 Detailed Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL in 50:50 methanol:water with 0.1% formic acid to promote protonation.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Full Scan (MS1): Acquire a full scan spectrum over a mass range of m/z 50-500 to identify the protonated molecular ion [M+H]⁺.
-
Tandem MS (MS/MS): Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 242.1) in the first mass analyzer and fragmenting it using collision-induced dissociation (CID). Analyze the resulting fragment ions in the second mass analyzer.
-
Data Analysis: Compare the accurate mass of the molecular ion with the theoretical mass to confirm the elemental formula. Propose fragmentation pathways based on the MS/MS spectrum to confirm the molecular structure.
Integrated Spectroscopic Analysis Workflow
No single technique is sufficient for full characterization. The power of this approach lies in the integration of data from all methodologies. The following workflow represents a best-practice, self-validating system for structural confirmation.
Figure 2: Integrated workflow for spectroscopic validation.
Conclusion
The spectroscopic analysis of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol requires a methodical, multi-technique approach. By integrating data from FT-IR, NMR, and Mass Spectrometry, researchers can unambiguously confirm the compound's identity, predominant tautomeric form, and purity. The predicted spectral data and detailed protocols within this guide serve as an authoritative reference for scientists engaged in the synthesis, characterization, and development of novel 1,2,4-triazole-based therapeutic agents. This rigorous analytical foundation is paramount to advancing these promising molecules from the laboratory to clinical applications.
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